molecular formula C24H29N3O4 B2426282 1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034278-74-3

1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2426282
CAS No.: 2034278-74-3
M. Wt: 423.513
InChI Key: RXRQVTMKOPRKCT-UHFFFAOYSA-N
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Description

1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-18(28)20-2-5-22(6-3-20)26-10-12-27(13-11-26)24(29)21-4-7-23(25-16-21)31-17-19-8-14-30-15-9-19/h2-7,16,19H,8-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRQVTMKOPRKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes a tetrahydro-2H-pyran moiety, a nicotinoyl group, and a piperazine linkage. Its molecular formula is C20H26N2O3C_{20}H_{26}N_2O_3, with a molecular weight of 342.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

  • Antiviral Activity : Research indicates that compounds similar in structure to this compound exhibit antiviral properties against several viruses. Specifically, studies on related compounds have shown efficacy against Dengue virus (DENV) and other viral infections by inhibiting host kinases AAK1 and GAK, which are crucial for viral replication .
  • Neuroprotective Effects : The nicotinoyl component suggests potential neuroprotective properties, as nicotinic acetylcholine receptors are involved in neuroprotection and cognitive enhancement. Compounds targeting these receptors have shown promise in treating neurodegenerative diseases .
  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects, as many piperazine derivatives are utilized in the treatment of depression and anxiety disorders. This compound may exhibit similar properties through modulation of serotonin and dopamine pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By inhibiting AAK1 and GAK, the compound disrupts the viral life cycle, reducing viral loads in infected cells.
  • Receptor Modulation : Interaction with nicotinic receptors may enhance neurotransmitter release, contributing to its neuroprotective and potential mood-enhancing effects.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

StudyCompoundFindings
Bekerman et al., 2017AAK1/GAK inhibitorsDemonstrated potent antiviral activity against DENV in human primary monocyte-derived dendritic cells (MDDCs) .
Pu et al., 2018Isothiazolo[4,3-b]pyridinesShowed broad-spectrum antiviral activity against DENV and CHIKV, confirming the relevance of kinase inhibitors .
Xiao et al., 2018GAK inhibitorsValidated the mechanism of action in vivo, demonstrating significant reductions in viral replication .

Q & A

Q. How can X-ray crystallography elucidate the compound’s binding mode?

  • Methodological Answer :
  • Co-crystallization : Soak crystals of target proteins (e.g., kinase domains) with the compound at 10 mM in reservoir solution .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures. Refine with Phenix .

Q. What role do piperazine and tetrahydropyran groups play in target selectivity?

  • Methodological Answer :
  • Piperazine : Acts as a hinge-binding motif in kinase inhibitors, with N-methylation improving metabolic stability .
  • Tetrahydropyran : Enhances solubility via oxygen lone-pair interactions with solvent, confirmed by MD simulations (GROMACS) .

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